![molecular formula C13H20N2O3S B7471900 N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide, commonly known as BSA, is a compound that has gained significant attention in scientific research. It belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.
作用機序
BSA acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the surrounding environment.
Biochemical and Physiological Effects:
BSA has been found to have various biochemical and physiological effects. It has been shown to decrease the production of aqueous humor in the eye, which makes it a potential treatment for glaucoma. BSA has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease.
実験室実験の利点と制限
One of the main advantages of BSA is its high selectivity for carbonic anhydrase, which makes it an effective inhibitor of the enzyme. However, BSA has also been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, BSA has a short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the study of BSA. One potential direction is the development of more effective inhibitors of carbonic anhydrase. Another potential direction is the study of the anti-inflammatory properties of BSA and its potential use in the treatment of other inflammatory conditions. Additionally, BSA could be studied in the context of its potential use in the treatment of glaucoma and other ocular conditions.
Conclusion:
In conclusion, BSA is a compound that has gained significant attention in scientific research due to its various applications. It is an effective inhibitor of carbonic anhydrase and has been found to have various biochemical and physiological effects. While BSA has several advantages, such as its high selectivity for carbonic anhydrase, it also has limitations, such as low solubility and a short half-life. There are several future directions for the study of BSA, including the development of more effective inhibitors of carbonic anhydrase and the study of its potential use in the treatment of other conditions.
合成法
BSA can be synthesized using a two-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with tert-butylamine to form 3-(tert-butylsulfamoyl)-4-methylbenzenesulfonyl chloride. In the second step, this compound is reacted with acetic acid to form N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide.
科学的研究の応用
BSA has been extensively used in scientific research due to its various applications. It has been found to be an effective inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance. BSA has also been used in the study of protein-ligand interactions and as a reagent in the synthesis of other compounds.
特性
IUPAC Name |
N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-9-6-7-11(14-10(2)16)8-12(9)19(17,18)15-13(3,4)5/h6-8,15H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBXHJLAJDSKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

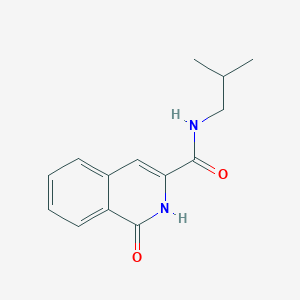
![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)
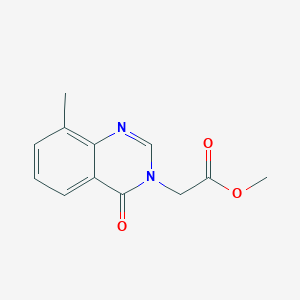
![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)
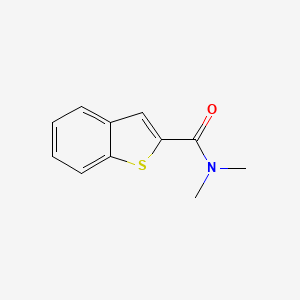
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)
![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)
![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)
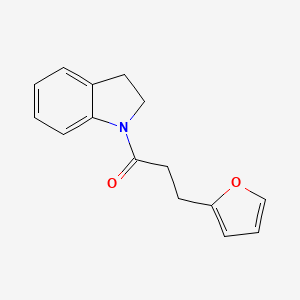
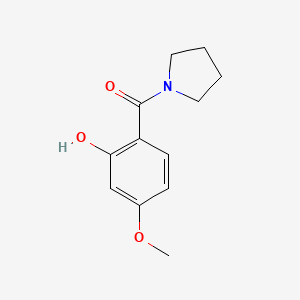
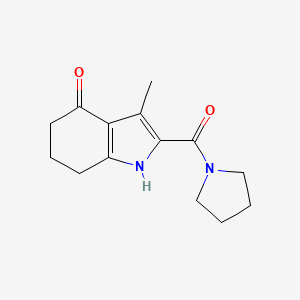
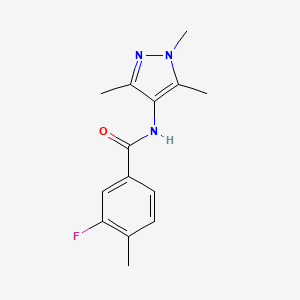
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)